Cas no 1268335-32-5 (2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-)
1268335-32-5 structure
Product Name:2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-
CAS-Nr.:1268335-32-5
MF:C9H9BO4
MW:191.976362943649
CID:6365948
PubChem ID:58403957
Update Time:2026-03-11
2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
- EN300-6729247
- SCHEMBL2297223
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)aceticacid
- 1268335-32-5
- G70879
- 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetic acid
- DB-180479
- 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
- 2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid
- (1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid
-
- Inchi: 1S/C9H9BO4/c11-8(12)4-6-2-1-3-7-5-14-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12)
- InChI-Schlüssel: GBGBSYWSOCTLKI-UHFFFAOYSA-N
- Lächelt: B1(O)C2=C(CC(O)=O)C=CC=C2CO1
Berechnete Eigenschaften
- Genaue Masse: 192.0593889g/mol
- Monoisotopenmasse: 192.0593889g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 233
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.8Ų
Experimentelle Eigenschaften
- Dichte: 1.36±0.1 g/cm3(Predicted)
- Siedepunkt: 397.1±52.0 °C(Predicted)
- pka: 4.14±0.10(Predicted)
2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6729247-0.05g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 0.05g |
$724.0 | 2025-03-13 | |
| Enamine | EN300-6729247-0.1g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 0.1g |
$945.0 | 2025-03-13 | |
| Enamine | EN300-6729247-0.25g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 0.25g |
$1349.0 | 2025-03-13 | |
| Enamine | EN300-6729247-0.5g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 0.5g |
$2125.0 | 2025-03-13 | |
| Enamine | EN300-6729247-1.0g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 1.0g |
$2724.0 | 2025-03-13 | |
| Enamine | EN300-6729247-2.5g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 2.5g |
$5341.0 | 2025-03-13 | |
| Enamine | EN300-6729247-5.0g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 5.0g |
$7901.0 | 2025-03-13 | |
| Enamine | EN300-6729247-10.0g |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
1268335-32-5 | 95.0% | 10.0g |
$11716.0 | 2025-03-13 | |
| Aaron | AR028QU8-50mg |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid |
1268335-32-5 | 95% | 50mg |
$1021.00 | 2025-02-17 | |
| Aaron | AR028QU8-100mg |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid |
1268335-32-5 | 95% | 100mg |
$1325.00 | 2025-02-17 |
2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
1268335-32-5 (2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-) Verwandte Produkte
- 947163-12-4(6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol)
- 108485-02-5(7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol)
- 1268335-33-6(AN3661)
- 5735-41-1(benzo[c][1,2]oxaborol-1(3H)-ol)
- 905710-76-1(5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol)
- 1393477-34-3(1-?HYDROXY-?3,?3-?DIMETHYL-?1,?3-?DIHYDRO-?2,?1-?BENZOXABOROLE-?5-?CARBOXYLIC ACID)
- 1393477-33-2(1,3-dihydro-1-hydroxy-3,3,5-trimethyl-2,1-Benzoxaborole)
- 121620-50-6(2-Propenoic acid,2-methyl-, monoester with 1,2-propanediol, reaction products with5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane)
- 19206-45-2(1-hydroxy-1,4-dihydro-benzo[c][1,2]oxaborinin-3-one)
- 221352-10-9(3,3-Dimethylbenzoc1,2oxaborol-1(3H)-ol)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge